1-acetyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride
Description
1-Acetyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is a heterocyclic compound featuring a tetrahydroquinoline backbone substituted with an acetyl group at the 1-position and a sulfonyl chloride moiety at the 7-position. This structure combines the reactivity of sulfonyl chloride (a potent electrophile) with the stability of a partially saturated quinoline system. The acetyl group enhances solubility in organic solvents, while the sulfonyl chloride enables diverse derivatization, such as forming sulfonamides or sulfonate esters. Applications span pharmaceuticals, agrochemicals, and materials science, particularly in synthesizing bioactive molecules .
Properties
IUPAC Name |
1-acetyl-3,4-dihydro-2H-quinoline-7-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c1-8(14)13-6-2-3-9-4-5-10(7-11(9)13)17(12,15)16/h4-5,7H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTAJXLAMIAZOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of p-Toluidine Derivatives
The tetrahydroquinoline scaffold is synthesized via acid-catalyzed cyclization of p-toluidine and acrylonitrile. In a representative procedure, p-toluidine reacts with acrylonitrile in concentrated hydrochloric acid at reflux (110°C) for 12 hours, forming 4-methyl-1,2,3,4-tetrahydroquinoline. This intermediate is isolated in 65–72% yield after neutralization and extraction with dichloromethane. The reaction proceeds through a Michael addition followed by intramolecular cyclization, facilitated by the electron-donating methyl group on the aromatic ring.
Alternative Routes Using Reductive Amination
Reductive amination of 2-aminobenzaldehyde with ketones (e.g., acetone) in the presence of sodium cyanoborohydride provides another pathway to 1,2,3,4-tetrahydroquinoline derivatives. However, this method yields lower regioselectivity (∼50%) compared to acid-catalyzed cyclization.
Acetylation of the Tetrahydroquinoline Core
Acetyl Chloride-Mediated N-Acetylation
The tetrahydroquinoline intermediate undergoes acetylation using acetyl chloride in dichloromethane at 0°C. Triethylamine (3.0 equiv) is added to scavenge HCl, ensuring a non-acidic environment that prevents decomposition of the tetrahydroquinoline ring. After 12 hours, the reaction mixture is washed with brine, dried over magnesium sulfate, and concentrated to yield 1-acetyl-4-methyl-1,2,3,4-tetrahydroquinoline as a pale yellow solid (86% yield).
Reaction Conditions Optimization
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Temperature : Acetylation at 0°C minimizes side reactions such as ring oxidation.
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Solvent : Tetrahydrofuran (THF) increases reaction homogeneity but requires lower temperatures (–10°C) to avoid solvolysis.
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Base : Triethylamine outperforms pyridine in suppressing byproduct formation.
Sulfonation and Sulfonyl Chloride Formation
Chlorosulfonic Acid Method
Direct sulfonation of 1-acetyl-4-methyl-1,2,3,4-tetrahydroquinoline with chlorosulfonic acid (ClSO₃H) at –5°C produces the sulfonic acid intermediate, which is subsequently treated with phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride. This method achieves 70–75% purity but requires rigorous exclusion of moisture to prevent hydrolysis.
Diazotization and Sulfur Dioxide Reaction
A higher-yielding approach involves diazotization of the tetrahydroquinoline derivative followed by reaction with sulfur dioxide (Scheme 1):
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Diazotization : Sodium nitrite (1.1 equiv) is added to a HCl/water solution of 1-acetyl-4-methyl-1,2,3,4-tetrahydroquinoline at –5°C, generating a diazonium salt.
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SO₂ Insertion : The diazonium salt is treated with sulfur dioxide in the presence of copper(I) chloride (10 mol%) and acetic acid at 0°C. The sulfonyl chloride precipitates as a light green solid after 1 hour (54% yield).
Mechanistic Insights
The copper catalyst facilitates single-electron transfer (SET), enabling SO₂ insertion into the C–N bond of the diazonium salt. The electrophilic sulfur atom attacks the aromatic ring at the para position relative to the acetyl group, dictated by steric and electronic effects.
Purification and Analytical Characterization
Column Chromatography
Crude 1-acetyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is purified via silica gel column chromatography using ethyl acetate/hexanes (1:10 to 1:2 gradient). Fractions are analyzed by TLC (Rf = 0.3 in 1:4 ethyl acetate/hexanes).
Spectroscopic Data
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¹H NMR (CDCl₃, 400 MHz): δ 2.97 (s, 3H, CH₃), 1.89 (s, 3H, COCH₃), 6.80–7.20 (m, 3H, aromatic).
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¹³C NMR (CDCl₃, 101 MHz): δ 169.8 (C=O), 142.1 (SO₂Cl), 128.4–115.3 (aromatic carbons).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Chlorosulfonic Acid | 70 | 85 | Fewer steps |
| Diazotization/SO₂ | 86 | 95 | Higher regioselectivity |
The diazotization route is preferred for large-scale synthesis due to superior yield and purity, albeit requiring stringent temperature control .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products:
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₁H₁₂ClNO₃S
- Molecular Weight : Approximately 273.74 g/mol
- Functional Groups : Contains an acetyl group and a sulfonyl chloride group, contributing to its reactivity and biological activity.
Medicinal Chemistry
1-Acetyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride serves as an important intermediate in the synthesis of pharmaceutical compounds. Its applications include:
- Neurological Disorders : The compound is being explored for its potential in developing drugs that target neurological conditions due to its structural similarity to biologically active molecules.
- Anti-inflammatory Agents : It is utilized in synthesizing compounds that may exhibit anti-inflammatory properties.
Organic Synthesis
This compound acts as a versatile building block for the synthesis of complex organic molecules. Key applications include:
- Heterocyclic Compounds : It is employed in synthesizing various heterocycles which are crucial in drug development.
- Natural Product Analogues : Researchers use it to create analogues of natural products that may possess enhanced biological activities.
Biological Studies
The compound's ability to interact with biological targets makes it valuable for:
- Enzyme Inhibition Studies : Its sulfonyl chloride group can form covalent bonds with nucleophilic sites on enzymes, allowing researchers to study enzyme inhibition mechanisms.
- Receptor Binding Studies : The structural features of the compound enable investigations into receptor interactions, providing insights into pharmacodynamics.
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride | Methyl substitution at position 4 | Potentially alters biological activity due to steric effects |
| 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride | Isoquinoline structure instead of quinoline | May exhibit different pharmacological properties |
| 1-Acetyl-6-methyl-1,2,3,4-tetrahydroquinoline | Methyl substitution at position 6 | Variations in solubility and reactivity |
Mechanism of Action
The mechanism of action of 1-acetyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This reactivity is exploited in the design of enzyme inhibitors and receptor modulators .
Comparison with Similar Compounds
Substituent Variations: Acetyl vs. Trifluoroacetyl Derivatives
Compound: 2-(2,2,2-Trifluoroacetyl)-3,4-dihydro-1H-isoquinoline-7-sulfonyl chloride (IUPAC name)
- Molecular Formula: C₁₁H₉ClF₃NO₃S
- Key Differences: The trifluoroacetyl group introduces strong electron-withdrawing effects, enhancing electrophilicity at the sulfonyl chloride site compared to the acetyl group in the target compound. Increased molecular weight (343.7 g/mol vs. 289.7 g/mol for the target compound, assuming C₁₁H₁₀ClNO₃S) due to fluorine substitution.
- Reactivity : The trifluoroacetyl derivative exhibits higher stability under acidic conditions but may show reduced nucleophilic substitution rates due to steric hindrance .
Positional Isomerism: 6-Sulfonyl Chloride vs. 7-Sulfonyl Chloride
Compound: 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride (CAS 868964-04-9)
- Key Differences: The sulfonyl chloride group at the 6-position alters steric accessibility. The 7-position in the target compound likely offers better reactivity in nucleophilic substitutions due to reduced steric hindrance from the tetrahydroquinoline ring.
Simpler Analogues: Methyl-Substituted Tetrahydroquinoline
Compound: 6-Methyl-1,2,3,4-tetrahydroquinoline (CAS 91-61-2)
- Molecular Formula : C₁₀H₁₃N
- Key Differences: Lacks both acetyl and sulfonyl chloride groups, rendering it less reactive. Primarily used as a building block in organic synthesis rather than a functionalized intermediate.
Fused-Ring Analogues: Pyrrolidine and Indole Derivatives
Compound: 1-Acetyl-1,2,5,6-tetrahydro-4-pyrrolidinopyridine (from Diels-Alder reactions)
- Key Differences: A pyrrolidine ring replaces the tetrahydroquinoline backbone, altering electronic properties and reducing aromaticity. The absence of a sulfonyl chloride limits its utility in coupling reactions.
Compound : (3aS,8aS)-1-Acetyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3b]indol-3a-ol
- Key Differences :
- A hexahydropyrroloindole structure with an acetyl group and hydroxyl substituent.
- Demonstrated antifungal activity superior to triadimefon, highlighting the role of acetylated heterocycles in bioactivity. The sulfonyl chloride in the target compound may further enhance interactions with biological targets via covalent bonding .
Data Table: Structural and Functional Comparison
*Assumed based on structural analogy.
Research Findings and Implications
- Synthetic Utility : The target compound’s sulfonyl chloride group enables efficient coupling reactions, as seen in Diels-Alder protocols requiring inert atmospheres .
- Stability Considerations : Trifluoroacetyl derivatives exhibit superior hydrolytic stability, whereas acetylated forms may require controlled storage to prevent degradation .
Biological Activity
1-Acetyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis pathways, and applications in various fields, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound has the molecular formula C₁₃H₁₃ClN₃O₂S and a molecular weight of approximately 273.74 g/mol. Its structure includes a sulfonyl chloride functional group, which is known for its reactivity, particularly in nucleophilic substitution reactions. The presence of the acetyl group and the tetrahydroquinoline moiety contributes to its distinctive chemical behavior.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This reactivity makes it a valuable candidate for enzyme inhibitors and receptor modulators.
Pharmacological Properties
While specific biological activities of this compound are not extensively documented, related compounds within the tetrahydroquinoline family often exhibit notable pharmacological properties. These may include:
- Antimicrobial Activity : Compounds similar in structure have shown effectiveness against various bacterial strains by inhibiting enzymes such as metallo-β-lactamases (MBLs) like NDM-1 .
- Enzyme Inhibition : The sulfonyl chloride derivatives can inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like diabetes and cancer .
Case Studies
Recent studies have focused on the development of tetrahydroquinoline derivatives for treating autoimmune diseases. For instance, a study highlighted the efficacy of (R)-D4, a derivative that demonstrated superior bioavailability and therapeutic effects in mouse models for psoriasis and rheumatoid arthritis . Although (R)-D4 is structurally distinct from this compound, it underscores the potential therapeutic applications of related compounds.
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of Tetrahydroquinoline : Starting from available quinoline derivatives through hydrogenation or cyclization reactions.
- Acetylation : Introduction of the acetyl group using acetic anhydride or acetyl chloride.
- Sulfonation : Conversion to sulfonyl chloride using chlorosulfonic acid or sulfur trioxide.
These synthetic routes are crucial for producing the compound with high yield and purity for further biological testing.
Comparison with Similar Compounds
A comparative analysis with other tetrahydroquinoline derivatives reveals variations in biological activity based on structural modifications.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride | Methyl group at position 4 | Alters binding affinity due to steric effects |
| 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride | Isoquinoline structure | Different pharmacological properties compared to quinolines |
| 1-Acetyl-6-methyl-1,2,3,4-tetrahydroquinoline | Methyl substitution at position 6 | Variations in solubility and reactivity |
This table highlights how slight modifications can lead to significant differences in biological activity and chemical behavior .
Q & A
Q. What are the common synthetic routes for preparing 1-acetyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride?
Methodological Answer: Synthesis typically involves multi-step protocols:
- Step 1: Sulfonation of tetrahydroquinoline derivatives using chlorosulfonic acid or sulfur trioxide under controlled temperatures (0–5°C) to introduce the sulfonyl chloride group.
- Step 2: Acetylation via reaction with acetyl chloride in the presence of a base (e.g., pyridine) to protect the amine group.
- Purification: Column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization from ethanol/water mixtures .
Key Considerations:
- Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1).
- Use anhydrous conditions to avoid hydrolysis of the sulfonyl chloride group .
Q. How is the compound characterized spectroscopically?
Methodological Answer:
- NMR:
- IR: Strong peaks at 1750 cm⁻¹ (C=O stretch) and 1370/1160 cm⁻¹ (SO₂ asymmetric/symmetric stretching) .
- Mass Spec (ESI+): m/z 299.03 [M+H]⁺ .
Validation: Cross-reference with X-ray crystallography data for stereochemical confirmation (e.g., bond angles and torsion angles) .
Advanced Research Questions
Q. How do structural modifications (e.g., acetyl vs. trifluoroacetyl groups) influence biological activity?
Methodological Answer:
- Comparative SAR Studies:
- Data Analysis:
Contradictions: Some studies report reduced solubility with trifluoroacetyl groups, requiring formulation adjustments (e.g., DMSO/PBS mixtures) .
Q. What experimental strategies resolve contradictions in reported reactivity of the sulfonyl chloride group?
Methodological Answer:
- Controlled Reactivity Studies:
- Compare reaction rates in polar aprotic (DMF) vs. non-polar (toluene) solvents.
- Use kinetic profiling (HPLC monitoring) to identify side products (e.g., hydrolysis to sulfonic acid).
- Mitigation Strategies:
- Add stabilizers (e.g., thionyl chloride) to maintain sulfonyl chloride integrity during storage .
Key Finding: Hydrolysis is accelerated in aqueous basic conditions (pH > 8), requiring pH-neutral buffers for biological assays .
Q. How is crystallographic data used to validate molecular structure and reactivity?
Methodological Answer:
- Single-Crystal X-Ray Diffraction:
- Grow crystals via slow evaporation (solvent: chloroform/hexane).
- Analyze bond lengths (e.g., S–Cl: ~1.98 Å) and dihedral angles to confirm sulfonyl chloride orientation.
- Electron Density Maps: Identify electron-deficient regions near the sulfonyl group, explaining nucleophilic attack susceptibility .
Example: (4R)-4-(Biphenyl-4-yl)-7-chloro-1,2,3,4-tetrahydroquinoline’s structure was resolved with R factor = 0.030, validating steric effects on reactivity .
Q. What methodologies optimize solubility and stability for in vitro assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
